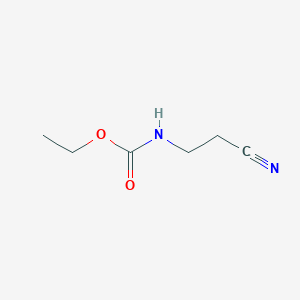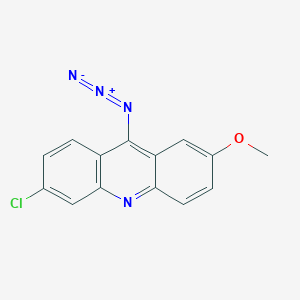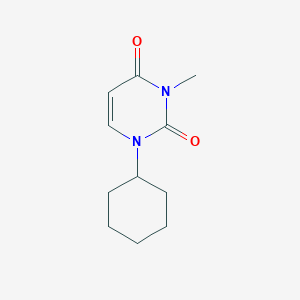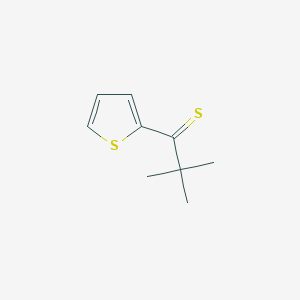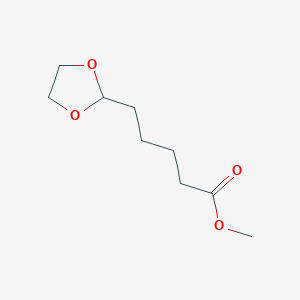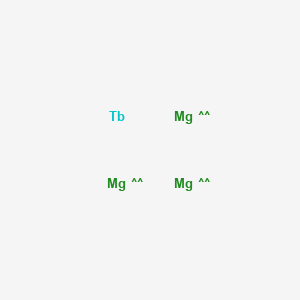
Magnesium--terbium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–terbium (3/1) is a compound formed by the combination of magnesium and terbium in a 3:1 ratio Magnesium is an alkaline earth metal, while terbium is a rare earth element
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium–terbium (3/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and terbium metals at high temperatures. The metals are heated together in a controlled environment to form the desired compound. Another method involves the reduction of terbium salts with magnesium in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods: Industrial production of magnesium–terbium (3/1) typically involves high-temperature methods, such as arc melting or induction melting, where the metals are combined and melted together. The molten mixture is then cooled and solidified to obtain the compound. These methods ensure the formation of a homogeneous product with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium–terbium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form oxides, or with halogens to form halides. It can also participate in redox reactions with other metals or compounds .
Common Reagents and Conditions: Common reagents used in reactions with magnesium–terbium (3/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions, such as in an inert atmosphere or at specific temperatures, to ensure the desired products are formed .
Major Products: The major products formed from reactions involving magnesium–terbium (3/1) include oxides, halides, and other coordination compounds. For example, reacting with oxygen forms magnesium oxide and terbium oxide, while reacting with hydrochloric acid forms magnesium chloride and terbium chloride .
Applications De Recherche Scientifique
Magnesium–terbium (3/1) has several scientific research applications due to its unique properties. In materials science, it is used to develop advanced alloys with improved mechanical properties, such as increased strength and corrosion resistance. In chemistry, it serves as a catalyst in various reactions, including hydrogenation and polymerization processes .
In biology and medicine, magnesium–terbium (3/1) is studied for its potential use in biomedical devices and implants due to its biocompatibility and favorable mechanical properties. It is also explored for its potential in imaging and diagnostic applications, where terbium’s luminescent properties can be utilized .
Mécanisme D'action
The mechanism of action of magnesium–terbium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates reactions by providing active sites for reactants to interact and form products. In biomedical applications, its biocompatibility and mechanical properties allow it to integrate with biological tissues and perform its intended functions without causing adverse reactions .
Comparaison Avec Des Composés Similaires
Magnesium–terbium (3/1) can be compared with other similar compounds, such as magnesium–yttrium (3/1) and magnesium–gadolinium (3/1). These compounds share similar properties but differ in their specific applications and performance. For example, magnesium–yttrium (3/1) is known for its high strength and lightweight properties, making it suitable for aerospace applications, while magnesium–gadolinium (3/1) is used in magnetic and electronic applications due to its unique magnetic properties .
Conclusion
Magnesium–terbium (3/1) is a compound with diverse applications in materials science, chemistry, biology, and medicine. Its unique properties and potential for various applications make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
Propriétés
Numéro CAS |
12032-62-1 |
|---|---|
Formule moléculaire |
Mg3Tb |
Poids moléculaire |
231.84 g/mol |
InChI |
InChI=1S/3Mg.Tb |
Clé InChI |
ADYUIJTUXIKOEV-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Mg].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



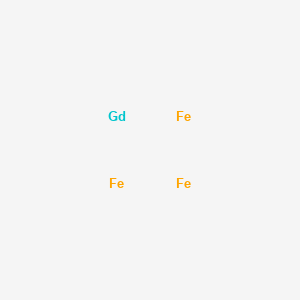
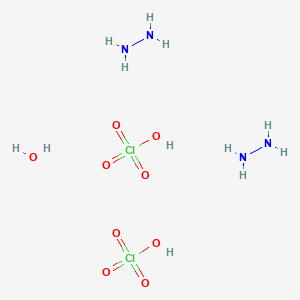
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

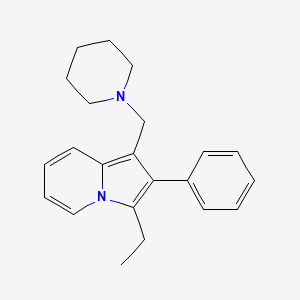
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

